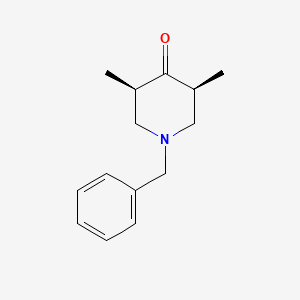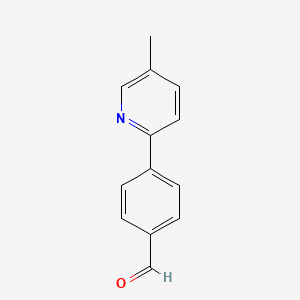![molecular formula C16H26ClNO B1397504 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219949-24-2](/img/structure/B1397504.png)
2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride
概要
説明
Synthesis Analysis
Piperidine derivatives have been synthesized using various methods. One such method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The molecular formula of “2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is C16H26ClNO . Its average mass is 283.837 Da and its monoisotopic mass is 283.170288 Da .科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of compounds related to 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride have been explored in various studies. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential in anticancer activities through in silico modeling, targeting the VEGFr receptor. The compound's structural elucidation was achieved using techniques like HNMR and LC-MS, highlighting the critical role of synthesis in developing therapeutic agents (Sharma et al., 2018).
Antimicrobial Activities
A study synthesized and characterized compounds with structural similarities, evaluating their antimicrobial activities. The research aimed at developing new compounds with enhanced microbial activities. The study utilized various synthesis methods and screened the synthesized compounds against different microbial strains, providing insights into the potential antimicrobial applications of such compounds (Ovonramwen et al., 2019).
Chemical Analysis and Impurity Identification
The chemical analysis and identification of impurities in compounds related to 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride have been critical in ensuring the purity and efficacy of pharmaceutical agents. A study focusing on cloperastine hydrochloride, a piperidine derivative, developed a quantitative HPLC method to identify and quantify its impurities, demonstrating the importance of rigorous analytical techniques in drug development and quality control (Liu et al., 2020).
Toxicity Studies
Toxicity studies of compounds structurally related to 2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride, such as bis Mannich bases and corresponding piperidinols, have been conducted to evaluate their safety profiles. These studies, utilizing the brine shrimp bioassay, provide essential data for assessing the potential therapeutic applications and safety considerations of new chemical entities (Gul et al., 2003).
作用機序
Target of Action
“2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
The mode of action of “2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” would depend on its specific molecular structure and the biological targets it interacts with. Generally, piperidine derivatives can interact with various biological targets, leading to different pharmacological effects .
Biochemical Pathways
The specific biochemical pathways affected by “2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” would depend on its specific targets of action. Piperidine derivatives can be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of “2-[2-(2-Isopropylphenoxy)ethyl]piperidine hydrochloride” would depend on its mode of action and the biochemical pathways it affects. Piperidine derivatives can have various molecular and cellular effects due to their diverse modes of action .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[2-(2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-13(2)15-8-3-4-9-16(15)18-12-10-14-7-5-6-11-17-14;/h3-4,8-9,13-14,17H,5-7,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINIPUWUNIHLDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



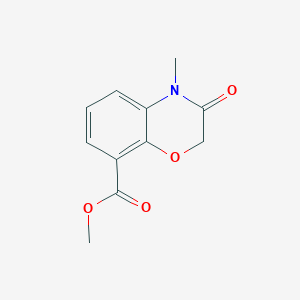
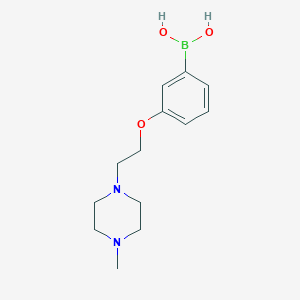
![4'-Methoxy-2-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1397425.png)
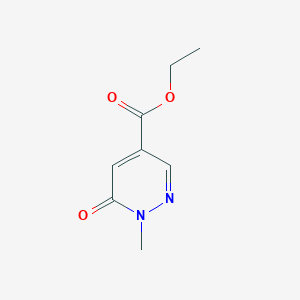
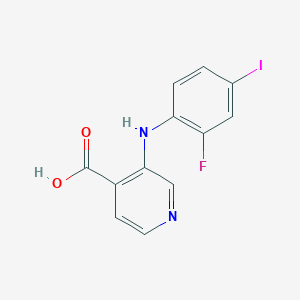
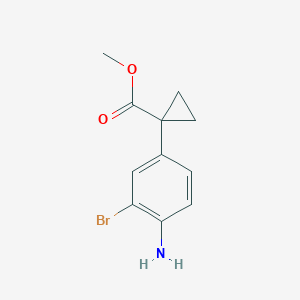

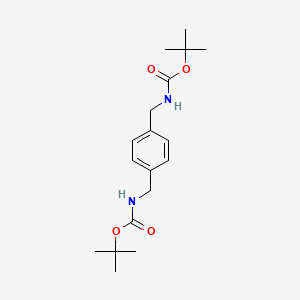
![Ethyl 2-(4-(4-(4-amino-7,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazin-6-yl)phenyl)cyclohexyl)acetate](/img/structure/B1397436.png)


![2-methyl-1-[(3S)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397439.png)
